Butane-1,2,3,4-tetrol is a four-carbon sugar alcohol with four hydroxyl (-OH) groups, making it a tetraol. Its structure features two chiral centers, which allows for the existence of various stereoisomers. The compound is known for its ability to form hydrogen bonds due to the presence of multiple hydroxyl groups, contributing to its solubility in water and potential applications in various fields.
Specific reactions involving butane-1,2,3,4-tetrol derivatives have been documented in patents and research articles, showcasing its versatility in organic synthesis .
Research indicates that butane-1,2,3,4-tetrol and its derivatives exhibit biological activities that may be beneficial in pharmaceutical applications. For instance:
The synthesis of butane-1,2,3,4-tetrol can be achieved through several methods:
Butane-1,2,3,4-tetrol has diverse applications across various fields:
Studies on the interaction of butane-1,2,3,4-tetrol with biological systems have revealed significant insights:
Butane-1,2,3,4-tetrol shares similarities with other sugar alcohols and tetraols. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Notable Features |
---|---|---|
Butane-1,2,3,4-tetrol | C₄H₁₀O₄ | Four hydroxyl groups; versatile in reactions |
Erythritol | C₄H₁₀O₄ | Four hydroxyl groups; commonly used as a sweetener |
Xylitol | C₅H₁₂O₅ | Five-carbon sugar alcohol; used as a sugar substitute |
Glycerol | C₃H₈O₃ | Three hydroxyl groups; widely used in pharmaceuticals |
Butane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and its potential stereoisomeric forms that allow for tailored biological activity and chemical reactivity.
Irritant